molecular formula C9H9FO2 B13326073 2-Oxiranemethanol, 3-(4-fluorophenyl)-

2-Oxiranemethanol, 3-(4-fluorophenyl)-

Cat. No.: B13326073
M. Wt: 168.16 g/mol
InChI Key: LTNNWDJMVWKQNO-UHFFFAOYSA-N
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Description

2-Oxiranemethanol, 3-(4-fluorophenyl)- is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . This compound is characterized by the presence of an oxirane ring and a fluorophenyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Oxiranemethanol, 3-(4-fluorophenyl)- typically involves the reaction of 4-fluorobenzaldehyde with an epoxide precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the oxirane ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

2-Oxiranemethanol, 3-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxiranemethanol, 3-(4-fluorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxiranemethanol, 3-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in various biochemical studies .

Comparison with Similar Compounds

Similar compounds to 2-Oxiranemethanol, 3-(4-fluorophenyl)- include:

The uniqueness of 2-Oxiranemethanol, 3-(4-fluorophenyl)- lies in its specific combination of the oxirane ring and fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4-fluorophenyl)oxiran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNWDJMVWKQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(O2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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